2-(Pyridin-3-YL)pyrimidine-5-carbonitrile
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Overview
Description
2-(Pyridin-3-YL)pyrimidine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a pyridine ring fused to a pyrimidine ring, with a nitrile group attached to the fifth position of the pyrimidine ring. The unique structure of this compound imparts it with a range of biological activities, making it a valuable scaffold for the development of therapeutic agents.
Mechanism of Action
Target of Action
The primary targets of 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile are the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth and differentiation . COX-2 is an enzyme involved in inflammation and pain, and its inhibition is considered a strategy in cancer treatment .
Mode of Action
This compound acts as an ATP-mimicking tyrosine kinase inhibitor, specifically inhibiting the activity of EGFR . It also inhibits COX-2, thereby reducing inflammation and pain .
Biochemical Pathways
The inhibition of EGFR by this compound affects the downstream PI3K/AKT pathway . This pathway is crucial for cell survival and growth, and its inhibition can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
In silico admet studies suggest that the compound has good drug-likeness properties .
Result of Action
The inhibition of EGFR and COX-2 by this compound leads to significant antiproliferative activity against various cancer cell lines . It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects . Additionally, it upregulates the level of caspase-3, a key enzyme involved in apoptosis .
Preparation Methods
The synthesis of 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of nicotinic acid to yield an ester intermediate. This intermediate is then oxidized using 3-chloroperoxybenzoic acid to form a pyridine N-oxide. Subsequent nucleophilic substitution with trimethylsilyl cyanide generates a nitrile intermediate, which is finally reacted with sodium and ammonium chloride in ethanol to produce this compound .
Chemical Reactions Analysis
2-(Pyridin-3-YL)pyrimidine-5-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid, reducing agents such as sodium borohydride, and nucleophiles like trimethylsilyl cyanide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring can yield pyridine N-oxides, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-(Pyridin-3-YL)pyrimidine-5-carbonitrile has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has shown promising activity as an anticancer agent by inhibiting tyrosine kinases such as the epidermal growth factor receptor (EGFR). Additionally, this compound has demonstrated antimicrobial properties, making it a potential candidate for the development of new antibiotics . In the field of material science, this compound is used as a building block for the synthesis of advanced materials with unique electronic and optical properties .
Comparison with Similar Compounds
2-(Pyridin-3-YL)pyrimidine-5-carbonitrile can be compared to other pyrimidine derivatives, such as pyrimidinone-5-carbonitriles and pyrazolo[3,4-d]pyrimidines. While these compounds share a similar core structure, this compound is unique due to the presence of the pyridine ring and nitrile group, which confer distinct biological activities. For example, pyrimidinone-5-carbonitriles have shown potent anticancer and antimicrobial activities, but their mechanism of action and molecular targets may differ from those of this compound .
Properties
IUPAC Name |
2-pyridin-3-ylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4/c11-4-8-5-13-10(14-6-8)9-2-1-3-12-7-9/h1-3,5-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUQDTPKOZAXAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=N2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857303 |
Source
|
Record name | 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101688-01-1 |
Source
|
Record name | 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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